(2-(4-Methoxyphenyl)cyclopropyl)methanamine
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Overview
Description
(2-(4-Methoxyphenyl)cyclopropyl)methanamine is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.25 g/mol It features a cyclopropyl group attached to a methanamine moiety, with a methoxyphenyl substituent on the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methoxyphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method includes the reaction of 4-methoxyphenylacetonitrile with a cyclopropyl Grignard reagent, followed by reduction of the nitrile group to the corresponding amine . The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Methoxyphenyl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(2-(4-Methoxyphenyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of cyclopropyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(4-Methoxyphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to certain targets, while the cyclopropyl group can influence the compound’s overall stability and reactivity . Detailed studies on its mechanism of action are still limited, and further research is needed to fully elucidate the pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1-(2-Methoxyphenyl)cyclopropyl)methanamine: This compound has a similar structure but with the methoxy group in a different position on the phenyl ring.
(4-Methoxyphenyl)methanamine: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
Uniqueness
(2-(4-Methoxyphenyl)cyclopropyl)methanamine is unique due to the presence of both the cyclopropyl and methoxyphenyl groups, which confer distinct chemical and biological properties. The cyclopropyl group adds strain and rigidity to the molecule, potentially enhancing its binding interactions and stability. The methoxyphenyl group can participate in various electronic interactions, influencing the compound’s reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)cyclopropyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-4-2-8(3-5-10)11-6-9(11)7-12/h2-5,9,11H,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPKUTZLBDYTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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